methyl 2-[2-(4-chlorophenyl)-4-hydroxy-5-oxo-3-(thiophen-2-ylcarbonyl)-2,5-dihydro-1H-pyrrol-1-yl]-4-methyl-1,3-thiazole-5-carboxylate
Overview
Description
Methyl 2-[2-(4-chlorophenyl)-4-hydroxy-5-oxo-3-(thiophen-2-ylcarbonyl)-2,5-dihydro-1H-pyrrol-1-yl]-4-methyl-1,3-thiazole-5-carboxylate is a complex organic compound with a unique structure that combines several functional groups
Preparation Methods
The synthesis of methyl 2-[2-(4-chlorophenyl)-4-hydroxy-5-oxo-3-(thiophen-2-ylcarbonyl)-2,5-dihydro-1H-pyrrol-1-yl]-4-methyl-1,3-thiazole-5-carboxylate involves multiple steps. One common synthetic route includes the cyclization of aminoacetylenic ketones in the presence of strong acids or the use of palladium and gold salts for ring-closure reactions . The preparation of the starting materials often involves cross-coupling reactions, such as the Suzuki–Miyaura coupling, which is known for its mild and functional group-tolerant conditions .
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: The presence of hydroxyl and carbonyl groups allows for oxidation reactions, which can be facilitated by reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can target the carbonyl groups, using reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions, with common reagents including halogens and nitrating agents.
Scientific Research Applications
Methyl 2-[2-(4-chlorophenyl)-4-hydroxy-5-oxo-3-(thiophen-2-ylcarbonyl)-2,5-dihydro-1H-pyrrol-1-yl]-4-methyl-1,3-thiazole-5-carboxylate has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential anticancer properties, particularly in lung cancer. The compound’s structure allows it to interact with various biological targets, making it a candidate for drug development.
Materials Science: The thiophene moiety in the compound is of interest for the development of organic semiconductors and light-emitting diodes.
Biological Research: The compound’s ability to inhibit certain enzymes and its interaction with molecular pathways make it useful in studying cellular processes and disease mechanisms.
Mechanism of Action
The mechanism of action of methyl 2-[2-(4-chlorophenyl)-4-hydroxy-5-oxo-3-(thiophen-2-ylcarbonyl)-2,5-dihydro-1H-pyrrol-1-yl]-4-methyl-1,3-thiazole-5-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, altering their activity and affecting cellular pathways. For example, its anticancer activity may be due to its ability to inhibit key enzymes involved in cell proliferation .
Comparison with Similar Compounds
Similar compounds include:
Methyl 2-(2-chlorophenyl)-2-(4,5-dihydrothieno[2,3-c]pyridin-6(7H)-yl)acetate: This compound shares a similar thiophene moiety and is used in pharmaceutical applications.
1-(4-Chlorophenyl)-2-methyl-2-phenyl-5-(thiophen-2-yl)-1,2-dihydro-3H-pyrrol-3-one: This compound also contains a pyrrol-3-one structure and is studied for its anticancer properties.
The uniqueness of methyl 2-[2-(4-chlorophenyl)-4-hydroxy-5-oxo-3-(thiophen-2-ylcarbonyl)-2,5-dihydro-1H-pyrrol-1-yl]-4-methyl-1,3-thiazole-5-carboxylate lies in its combination of functional groups, which confer a wide range of chemical reactivity and biological activity.
Properties
IUPAC Name |
methyl 2-[2-(4-chlorophenyl)-4-hydroxy-5-oxo-3-(thiophene-2-carbonyl)-2H-pyrrol-1-yl]-4-methyl-1,3-thiazole-5-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15ClN2O5S2/c1-10-18(20(28)29-2)31-21(23-10)24-15(11-5-7-12(22)8-6-11)14(17(26)19(24)27)16(25)13-4-3-9-30-13/h3-9,15,26H,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XHTLOGDTYWYGQB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)N2C(C(=C(C2=O)O)C(=O)C3=CC=CS3)C4=CC=C(C=C4)Cl)C(=O)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15ClN2O5S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
474.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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